![molecular formula C16H12Cl2N2O2S B3035572 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 332869-35-9](/img/structure/B3035572.png)
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Overview
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole (DCBMO) is a synthetic compound with a wide range of applications in the field of scientific research. It is a versatile compound that can be used in many different laboratory experiments and can be synthesized in various ways. DCBMO has been studied for its various biochemical and physiological effects and has been found to be useful in many different areas of research.
Scientific Research Applications
Pharmacological Evaluation
- 1,3,4-oxadiazole and pyrazole derivatives, including compounds related to 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole, have been computationally and pharmacologically evaluated. These compounds demonstrated potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Corrosion Inhibition
- 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, a compound structurally related to 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole, has shown excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media (Bouklah et al., 2006).
Antibacterial Activity
- Novel derivatives of 1,3,4-oxadiazole, including those with 4-methoxyphenyl groups, have been synthesized and shown antibacterial activity (Aghekyan et al., 2020).
Enzyme Activity Influence
- Compounds containing bis-1,3,4-oxadiazole rings, similar to the chemical structure , have been studied for their effects on transferase enzymes, showing both activation and inhibitory effects (Tomi et al., 2010).
Liquid Crystal Applications
- Certain 1,3,4-oxadiazole derivatives have been investigated as liquid crystals for stationary phases in gas chromatography, demonstrating promising separation properties (Benalia et al., 2007).
Antitubercular Activity
- Some 1,3,4-oxadiazole derivatives have shown significant antitubercular activity against Mycobacterium tuberculosis and multidrug-resistant strains (Karabanovich et al., 2016).
Antimicrobial Evaluation
- New 1,3,4-oxadiazole derivatives containing a 5-chloro-2-methoxyphenyl moiety have been synthesized and displayed significant antibacterial and antifungal activities (Prasanna Kumar et al., 2013).
Liquid Crystalline Properties
- Asymmetric disubstituted 1,3,4-oxadiazole derivatives have been reported to exhibit liquid-crystalline properties, with structures like nematic and smectic C (Cioancă et al., 2011).
Synthesis and Structural Studies
- Research has been conducted on the synthesis of 1,3,4-oxadiazole derivatives, including structural studies and DFT calculations to understand reactive sites for electrophilic and nucleophilic interactions (Kumara et al., 2017).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-21-13-6-3-10(4-7-13)15-19-20-16(22-15)23-9-11-2-5-12(17)8-14(11)18/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKGRDHEMHGHTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147326 | |
Record name | 2-[[(2,4-Dichlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201147326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
CAS RN |
332869-35-9 | |
Record name | 2-[[(2,4-Dichlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332869-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2,4-Dichlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201147326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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